Vitexia-glucoside

Descripción

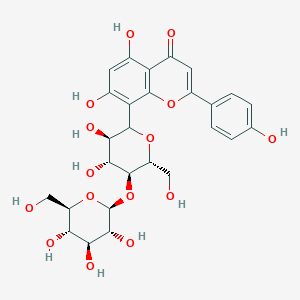

Vitexia-glucoside (systematic name: 4'-O-Glucosylvitexin; CAS No. 38950-94-6) is a flavonoid glycoside derived from plants such as Briza stricta and hawthorn (Crataegus spp.). Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol . Structurally, it consists of the flavone vitexin (apigenin-8-C-glucoside) modified with an additional glucose moiety at the 4'-hydroxyl position, enhancing its solubility and bioactivity .

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H30O15 |

|---|---|

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |

Clave InChI |

NDSUKTASTPEKBX-YGBVHABKSA-N |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose (UDP-G), while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Industrial Production Methods

Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving yields of 90-99% . The process involves glycosylation of vitexin in a 50% ethyl acetate solvent system, resulting in highly efficient synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .

Common Reagents and Conditions

Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.

Oxidation and Reduction:

Major Products

The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Aplicaciones Científicas De Investigación

Vitexia-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

Vitexia-glucoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also exhibits anti-viral activity by interfering with viral replication and enhancing the immune response .

Comparación Con Compuestos Similares

Key Properties:

- Physical Form : Pale yellow crystalline powder.

- Solubility: Soluble in DMSO (100 mg/mL), methanol, and ethanol .

- Storage : Stable at 2–8°C in powder form; solutions require storage at -80°C .

Comparison with Structurally Similar Flavonoid Glucosides

Vitexia-glucoside belongs to a class of flavonoid glucosides with diverse bioactivities. Below is a comparative analysis with analogous compounds, focusing on molecular features, bioactivity, and applications.

Molecular and Structural Comparisons

| Compound | Molecular Formula | Molecular Weight | Glycosylation Site | Source |

|---|---|---|---|---|

| This compound | C₂₇H₃₀O₁₅ | 594.52 | 4'-O-glucose | Briza stricta |

| Vitexin 2''-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 2''-O-glucose | Passiflora spp. |

| Glucosylvitexin | C₂₇H₃₀O₁₅ | 594.52 | 7-O-glucose | Vitex spp. |

| Nicotiflorin | C₂₇H₃₀O₁₅ | 594.52 | 3-O-rutinoside | Nelumbo nucifera |

| Baicalein 7-glucoside | C₂₁H₂₀O₁₀ | 432.38 | 7-O-glucose | Scutellaria spp. |

Key Observations :

- Isomeric Variants : this compound, vitexin 2''-glucoside, and glucosylvitexin are structural isomers, differing in glycosylation position. This influences solubility and target specificity. For example, 4'-O-glucosylation in this compound enhances polar interactions in aqueous environments compared to 2''- or 7-O-glucosylation .

- Biosynthetic Pathways : Enzymatic glycosylation using glycosyltransferases (e.g., BtGT_16345) is a common method for synthesizing these compounds, as seen in this compound production .

Bioactivity and Pharmacological Profiles

Insights :

- This compound vs. Quercetin Derivatives: While quercetin-3-O-β-D-glucose exhibits stronger binding (-13.503), this compound’s moderate score (-11.668) suggests specificity for non-oxidative pathways, such as lipid metabolism .

- Anti-inflammatory Action : this compound outperforms glucosylvitexin (-10.576), likely due to its 4'-O-glucose group stabilizing interactions with hydrophobic enzyme pockets .

Solubility and Pharmacokinetics

| Compound | Aqueous Solubility (mg/mL) | LogP | Half-Life (in vivo) |

|---|---|---|---|

| This compound | 100 (DMSO) | 1.72 | ~6 hours |

| Baicalein 7-glucoside | 50 (DMSO) | 1.35 | ~4 hours |

| Nicotiflorin | 75 (DMSO) | 1.60 | ~8 hours |

Notes:

- Comparative studies suggest that glycosylation at the 4' position improves metabolic stability over 7-O-glucosides like baicalein 7-glucoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.